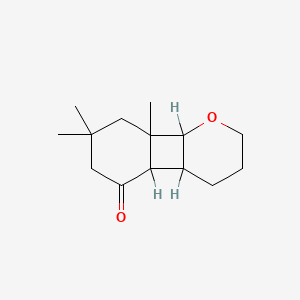
EINECS 264-866-3
Overview
Description
EINECS 264-866-3 is a complex organic compound characterized by its unique structure, which includes a fused ring system with multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 264-866-3 typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the cyclohexene ring system. Subsequent steps may include hydrogenation to saturate the rings and functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
EINECS 264-866-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of EINECS 264-866-3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
EINECS 264-866-3 derivatives: Compounds with similar core structures but different substituents.
Cyclohexane derivatives: Compounds with similar ring systems but lacking the fused cyclobutane ring.
Pyran derivatives: Compounds with similar oxygen-containing ring systems.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit behaviors not seen in simpler or less rigid structures.
Properties
CAS No. |
64394-28-1 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,11,11-trimethyl-3-oxatricyclo[6.4.0.02,7]dodecan-9-one |
InChI |
InChI=1S/C14H22O2/c1-13(2)7-10(15)11-9-5-4-6-16-12(9)14(11,3)8-13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
ZIUGINIKYGIHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2C3CCCOC3C2(C1)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)
![2,8-DIBROMO-3,7-DINITRO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-5,5-DIONE](/img/structure/B8706967.png)
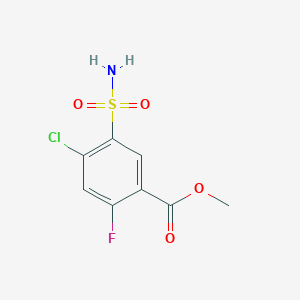
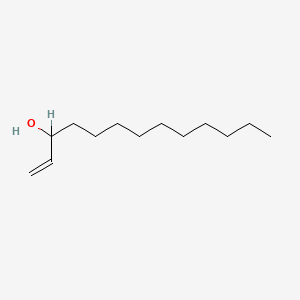
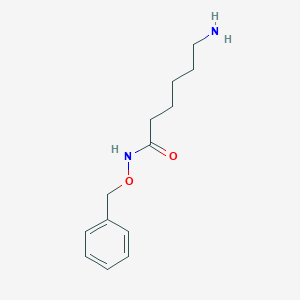

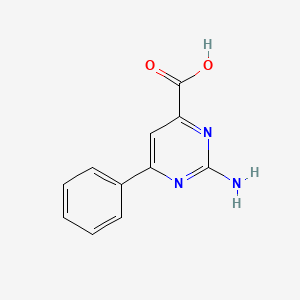


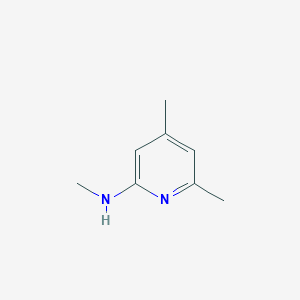

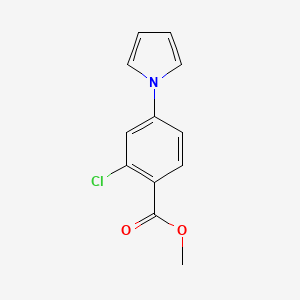

![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8707058.png)
